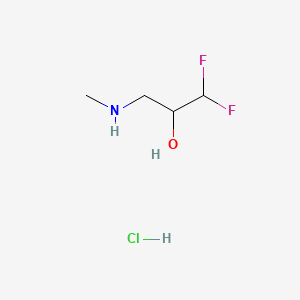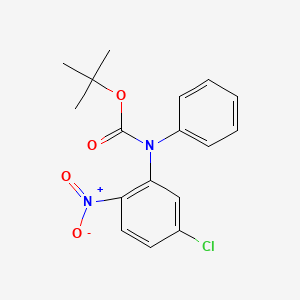
(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester is a chemical compound with the molecular formula C₁₇H₁₇ClN₂O₄ and a molecular weight of 348.78 g/mol . This compound is known for its applications in various fields, including neurology research, particularly in the study of pain and inflammation .
Méthodes De Préparation
The synthesis of (5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester typically involves the reaction of 5-chloro-2-nitroaniline with phenyl isocyanate in the presence of a base, followed by the addition of tert-butyl chloroformate . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester undergoes various chemical reactions, including:
Applications De Recherche Scientifique
This compound has several scientific research applications:
Mécanisme D'action
The mechanism of action of (5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester involves its interaction with specific molecular targets, such as GABA receptors . By binding to these receptors, the compound can modulate neurotransmission and influence various neurological processes . The exact pathways and molecular targets involved may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester can be compared with similar compounds such as:
Phenobarbital: Both compounds interact with GABA receptors, but phenobarbital is primarily used as an anticonvulsant and sedative.
The uniqueness of this compound lies in its specific applications in neurology research and its ability to modulate GABA receptors .
Propriétés
Formule moléculaire |
C17H17ClN2O4 |
|---|---|
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
tert-butyl N-(5-chloro-2-nitrophenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C17H17ClN2O4/c1-17(2,3)24-16(21)19(13-7-5-4-6-8-13)15-11-12(18)9-10-14(15)20(22)23/h4-11H,1-3H3 |
Clé InChI |
VBHZVBALECNZON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-3-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13507578.png)
![rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis](/img/structure/B13507582.png)
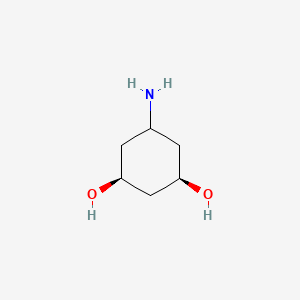
![6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile](/img/structure/B13507598.png)

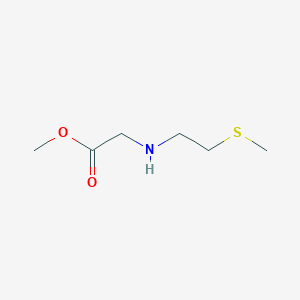
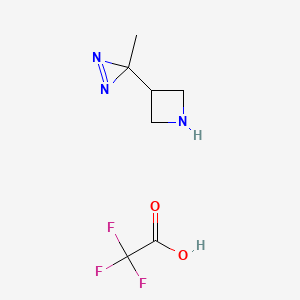

![1-{4-[(Piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B13507618.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide hydrochloride](/img/structure/B13507627.png)
![1-[Acetyl(methyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B13507634.png)
